N-(3-chlorophenyl)-2,4-dinitrobenzamide

dinitrobenzamide nitroreductase regioisomer

N-(3-Chlorophenyl)-2,4-dinitrobenzamide (C13H8ClN3O5, MW 321.67) is a synthetic dinitrobenzamide (DNB) derivative belonging to a compound class validated as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors in Mycobacterium tuberculosis and as hypoxia-activated bioreductive prodrugs in oncology. The 2,4-dinitro substitution pattern is the same nitro-array found in the clinical-stage prodrugs CB 1954 and PR-104A, where enzymatic reduction of the nitro groups generates cytotoxic DNA-crosslinking species.

Molecular Formula C13H8ClN3O5
Molecular Weight 321.67 g/mol
Cat. No. B10897384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2,4-dinitrobenzamide
Molecular FormulaC13H8ClN3O5
Molecular Weight321.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H8ClN3O5/c14-8-2-1-3-9(6-8)15-13(18)11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18)
InChIKeyZGTILPRQZPPFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorophenyl)-2,4-dinitrobenzamide for Bioreductive Prodrug & DprE1 Inhibitor Research: Core Scaffold Identification


N-(3-Chlorophenyl)-2,4-dinitrobenzamide (C13H8ClN3O5, MW 321.67) is a synthetic dinitrobenzamide (DNB) derivative belonging to a compound class validated as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors in Mycobacterium tuberculosis [1] and as hypoxia-activated bioreductive prodrugs in oncology [2]. The 2,4-dinitro substitution pattern is the same nitro-array found in the clinical-stage prodrugs CB 1954 and PR-104A, where enzymatic reduction of the nitro groups generates cytotoxic DNA-crosslinking species [3]. The compound is listed in screening libraries (CAS not yet assigned for this specific regioisomer) and is primarily positioned as a research tool for structure–activity relationship (SAR) exploration within the DNB chemical space.

Why N-(3-Chlorophenyl)-2,4-dinitrobenzamide Cannot Be Substituted by Other Dinitrobenzamide Analogs in SAR-Driven Research


Dinitrobenzamides are not functionally interchangeable scaffolds. The position of nitro groups (2,4- vs 3,5-dinitro) dictates which reductases recognize the substrate, which nitro group undergoes preferential reduction, and the electronic character of the resulting hydroxylamine/amine metabolites [1]. In the 2,4-dinitro series, reduction of the 4-nitro group (para to the carboxamide) triggers formation of a reactive N-acetoxy species critical for DNA crosslinking in the Knox activation model, whereas the 2-nitro reduction pathway dominates in mustards [2]. Additionally, the position of the chlorine substituent on the N-phenyl ring (ortho vs meta vs para) modulates logP, hydrogen-bonding capacity, and steric interactions within enzyme active sites such as DprE1 and nitroreductases [3]. Substituting N-(3-chlorophenyl)-2,4-dinitrobenzamide with the 3,5-dinitro regioisomer or with a different chloro-positional isomer would alter both bioreductive activation kinetics and target-binding affinity, confounding SAR interpretation in drug discovery campaigns.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2,4-dinitrobenzamide vs. Closest Analogs


Nitro Regioisomerism: 2,4-Dinitro vs. 3,5-Dinitro Benzamide Core Electronic Properties and Reductase Recognition

The 2,4-dinitrobenzamide scaffold possesses a fundamentally different electronic activation profile compared to the 3,5-dinitrobenzamide scaffold. In the 2,4-series, enzymatic reduction of either nitro group generates a hydroxylamine substituent in conjugation with the carboxamide, enabling the 'electronic switch' mechanism (σp change from +0.78 for -NO₂ to -0.32 for -NHOH) that activates the leaving group at the 5-position [1]. The 3,5-dinitro regioisomer (e.g., N-(3-chlorophenyl)-3,5-dinitrobenzamide, CAS 36293-16-0) positions both nitro groups meta to the carboxamide, producing a different reduction potential and metabolite electronic distribution [2]. Direct comparative fluorescence titration data for DNB1 (a 3,5-dinitrobenzamide) and DNB3 demonstrate that DprE1 binding affinity is sensitive to the nitro substitution pattern, with distinct fluorescence quenching curves for each regioisomer [3]. A recent SAR study on 3,5-dinitrobenzamides against M. tuberculosis H37Rv reported MIC values of 0.031 μg/mL for the most active compounds [4], but no comparable published MIC data exist for the target 2,4-dinitrobenzamide, highlighting an exploitable data gap for novel SAR exploration.

dinitrobenzamide nitroreductase regioisomer electronic switch prodrug activation

Chlorine Positional Isomerism: Meta-Chloro vs. Ortho-Chloro and Para-Chloro N-Phenyl Substitution Effects on Physicochemical Properties

In the 2,4-dinitrobenzamide mustard SAR, logP and hydrogen-bond donor (HD)/acceptor (HA) counts in the amide side chain significantly influence both cytotoxic potency and nitroreductase selectivity. Multivariate PLS modeling demonstrated that logP positively correlates with potency in NTR+ cell lines, while increased HA counts negatively impact selectivity [1]. The meta-chloro substituent on the N-phenyl ring of the target compound alters the electronic distribution and lipophilicity compared to ortho-chloro and para-chloro isomers. The ortho-chloro isomer (N-(2-chlorophenyl)-2,4-dinitrobenzamide) introduces steric hindrance adjacent to the amide bond that can restrict rotational freedom and alter enzyme binding [2]. The para-chloro isomer (N-(4-chlorophenyl)-2,4-dinitrobenzamide) has a different dipole moment and may exhibit distinct π-stacking interactions. The parent 2,4-dinitrobenzamide scaffold has a measured logP of 2.53 ; the addition of the 3-chlorophenyl group is expected to increase logP, but the precise magnitude relative to the 2-chloro and 4-chloro isomers has not been experimentally determined in a head-to-head study.

positional isomer logP solubility hydrogen bonding chlorophenyl

Bioreductive Activation Profile: 2,4-Dinitrobenzamide Core Enables Single-Step Nitroreductase Activation vs. Multi-Step Pathways

The 2,4-dinitrobenzamide scaffold supports two distinct bioreductive activation mechanisms. DT-diaphorase (NQO1) reduces the 4-nitro group of CB 1954 (a 2,4-dinitrobenzamide aziridine) aerobically, while the E. coli nfsB nitroreductase (NTR) reduces either nitro group [1]. Crucially, 2,4-dinitrobenzamide mustards such as SN 23862 are reduced by NTR to form only the 2-hydroxylamine (not the 4-hydroxylamine), in contrast to CB 1954 where either nitro group is reducible [2]. This single-step bioactivation of the mustard series to metabolites with potency comparable to the exceptionally potent 4-hydroxylamine of CB 1954 (which is 300-fold more cytotoxic than predicted by the alkylating reactivity relationship) represents a mechanistic advantage for prodrug design [2]. The target compound, N-(3-chlorophenyl)-2,4-dinitrobenzamide, retains the 2,4-dinitro core but lacks the 5-position mustard/aziridine leaving group; this makes it a valuable non-cytotoxic control compound for deconvoluting the contribution of the warhead vs. the nitroaromatic recognition element in enzyme-substrate interaction studies.

nitroreductase bioreductive activation DT-diaphorase hypoxia GDEPT

DprE1 Binding and Antimycobacterial SAR: 2,4-Dinitrobenzamide Scaffold as a DprE1 Recognition Element

Dinitrobenzamides (DNBs) and benzothiazinones (BTZs) both target DprE1, an essential epimerase in mycobacterial cell wall arabinan biosynthesis. Resistance mutations in M. smegmatis map to Cys394 of DprE1 for both drug classes, confirming a shared binding site [1]. Fluorescence titration experiments directly demonstrated binding between purified DprE1 and DNB compounds, with increasing DNB concentrations causing progressive fluorescence quenching [1]. The 3,5-dinitrobenzamide series has been extensively explored for antimycobacterial activity, with the most potent compounds (c2, d1, d2) achieving MIC values of 0.031 μg/mL against M. tuberculosis H37Rv, comparable to isoniazid [2]. The 2,4-dinitrobenzamide scaffold has received less attention in the antimycobacterial space, and N-(3-chlorophenyl)-2,4-dinitrobenzamide represents an underexplored chemo-type for probing whether the 2,4-dinitro arrangement can engage DprE1 with comparable or differentiated affinity relative to the 3,5-dinitro series.

DprE1 Mycobacterium tuberculosis antimycobacterial cell wall biosynthesis drug resistance

Research Application Scenarios for N-(3-Chlorophenyl)-2,4-dinitrobenzamide in Medicinal Chemistry and Chemical Biology


Matched Negative Control for GDEPT Nitroreductase Prodrug Activation Assays

In gene-directed enzyme prodrug therapy (GDEPT), the difference in cytotoxicity between NTR-transfected (NTR+) and untransfected (NTR−) cell lines is the primary measure of prodrug selectivity. N-(3-Chlorophenyl)-2,4-dinitrobenzamide, which retains the 2,4-dinitro recognition element for nitroreductase enzymes but lacks the 5-position mustard or aziridine warhead, serves as an essential matched negative control [1]. When tested alongside CB 1954 or SN 23862 in paired NTR+/NTR− cell lines (e.g., V79, WiDr, EMT6), this compound should exhibit minimal differential cytotoxicity, confirming that observed cell killing is attributable to warhead activation rather than nonspecific nitroaromatic toxicity [2]. This application directly addresses the experimental need, documented in the 2,4-dinitrobenzamide mustard SAR literature, to deconvolute scaffold effects from warhead effects in selectivity calculations [3].

DprE1 Inhibitor SAR Expansion: 2,4-Dinitro Regioisomer Probe for Mtb Target Engagement Studies

The DprE1 target has been validated with 3,5-dinitrobenzamide inhibitors achieving MIC values as low as 0.031 μg/mL against M. tuberculosis H37Rv [1]. However, the 2,4-dinitrobenzamide scaffold remains largely unexplored in this target space [2]. N-(3-Chlorophenyl)-2,4-dinitrobenzamide can be screened in whole-cell M. tuberculosis growth inhibition assays and, if active, subjected to resistance mutant selection and sequencing to confirm DprE1 as the target. Fluorescence titration experiments with recombinant DprE1, analogous to those performed for DNB1 and DNB3 [3], would provide direct binding affinity data (Kd) and enable comparison with 3,5-dinitrobenzamide binding curves. This scenario addresses the high-priority need for new DprE1 chemotypes to combat drug-resistant TB.

Positional Isomer Set for Chlorine SAR in Nitroreductase Substrate Recognition

The PLS regression model developed for 2,4-dinitrobenzamide-5-mustards demonstrated that logP, hydrogen-bond donors, and hydrogen-bond acceptors in the amide side chain are key determinants of NTR selectivity [1]. To extend this model to N-aryl substituent effects, a matched set of N-(2-chlorophenyl)-, N-(3-chlorophenyl)-, and N-(4-chlorophenyl)-2,4-dinitrobenzamide should be tested in parallel for: (i) nitroreductase enzyme kinetic parameters (Km, kcat, catalytic efficiency), (ii) logP/logD determination, and (iii) cellular permeability in Caco-2 or MDCK monolayers. The meta-chloro isomer (the target compound) is the least sterically hindered around the amide bond while still providing the electron-withdrawing effect of chlorine, making it a key comparator for dissecting electronic vs. steric contributions to enzyme binding [2].

Bioreductive Metabolism Profiling in Human Aldo-Keto Reductase 1C3 (AKR1C3) Assays

The clinical dinitrobenzamide mustard prodrug PR-104A is activated by AKR1C3-mediated nitroreduction in hypoxic tumor cells, and AKR1C3 expression is a predictive biomarker for PR-104 sensitivity [1]. N-(3-Chlorophenyl)-2,4-dinitrobenzamide can be used as a substrate probe in AKR1C3 overexpressing HCT116 or other human tumor cell lines, with nitroreduction to the corresponding hydroxylamine metabolite quantified by LC-MS/MS [2]. Comparing the reduction rate of the 3-chlorophenyl derivative with unsubstituted, 2-chlorophenyl, and 4-chlorophenyl analogs would reveal whether meta-chloro substitution enhances or suppresses AKR1C3-mediated activation, informing the design of next-generation tumor-selective prodrugs.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2,4-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.